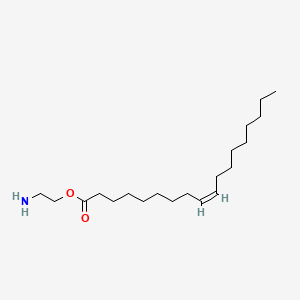
2-Aminoethyl oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl oleate is an organic compound with the chemical formula C20H39NO2 oleic acid 2-aminoethyl ester . This compound is a derivative of oleic acid, where the carboxyl group is esterified with 2-aminoethanol. It appears as a colorless to pale yellow liquid and is soluble in alcohols, ethers, and organic solvents but poorly soluble in water .
準備方法
2-Aminoethyl oleate is typically synthesized through the reaction of 2-aminoethanol with oleic acid anhydride or oleic acid methyl ester . The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The general reaction scheme is as follows:
Oleic Acid Anhydride+2-Aminoethanol→2-Aminoethyl Oleate+By-products
In industrial settings, the production of this compound involves similar processes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield .
化学反応の分析
2-Aminoethyl oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Aminoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid metabolism.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
作用機序
The mechanism of action of 2-aminoethyl oleate involves its interaction with cell membranes and proteins. The oleic acid component can integrate into lipid bilayers, altering membrane fluidity and permeability. The aminoethyl group can interact with proteins and other biomolecules, potentially affecting their function. This dual interaction makes it a valuable compound for studying membrane dynamics and protein-lipid interactions .
類似化合物との比較
2-Aminoethyl oleate can be compared with other similar compounds such as:
Ethanolamine oleate: Similar in structure but used primarily as a sclerosing agent in medical applications.
2-Aminoethanol: A simpler molecule used widely in chemical synthesis and as a buffer in biological research.
Oleic acid: The parent compound, used extensively in the food industry, cosmetics, and as a precursor for various chemical syntheses.
The uniqueness of this compound lies in its combination of the oleic acid moiety with an aminoethyl group, providing both hydrophobic and hydrophilic properties, making it versatile for various applications .
特性
Key on ui mechanism of action |
The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |
|---|---|
CAS番号 |
3282-75-5 |
分子式 |
C18H34O2.C2H7NO C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
2-aminoethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |
InChIキー |
KGWDUNBJIMUFAP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Key on ui other cas no. |
3282-75-5 |
物理的記述 |
Liquid Liquid; [ECHA REACH Registrations] |
同義語 |
Ethamolin ethanolamine oleate oleic acid, 2-aminoethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


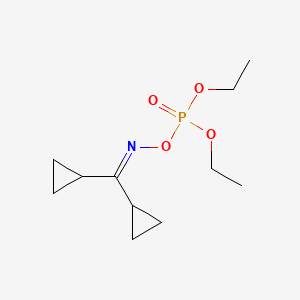
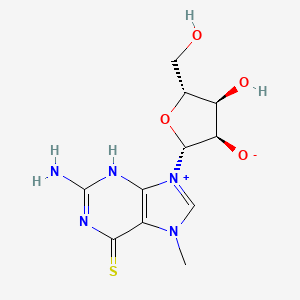
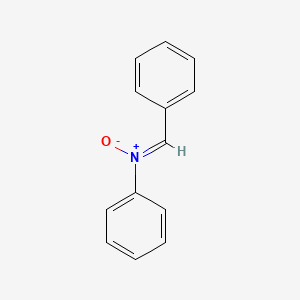


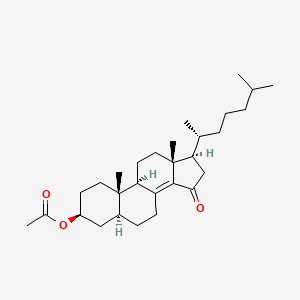

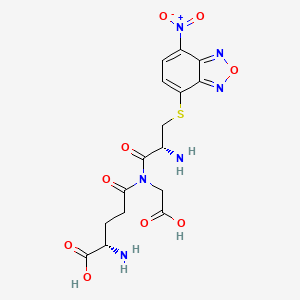

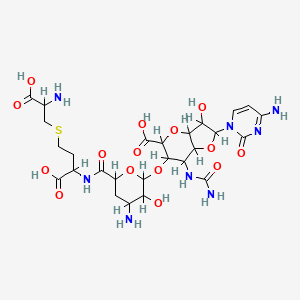
![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)
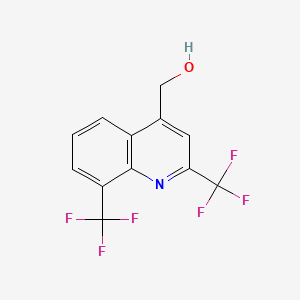
![4-methyl-2-[3-methyl-4-(3-methylphenyl)azo-5-oxo-4H-pyrazol-1-yl]-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1232084.png)
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B1232086.png)
